molecular formula C13H12IN3O3 B14944675 methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate

methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate

Cat. No.: B14944675
M. Wt: 385.16 g/mol
InChI Key: YFXNPOZMGUOFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under controlled conditions using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated compounds.

Scientific Research Applications

METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H12IN3O3

Molecular Weight

385.16 g/mol

IUPAC Name

methyl 2-[[2-(4-iodopyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C13H12IN3O3/c1-20-13(19)10-4-2-3-5-11(10)16-12(18)8-17-7-9(14)6-15-17/h2-7H,8H2,1H3,(H,16,18)

InChI Key

YFXNPOZMGUOFJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.